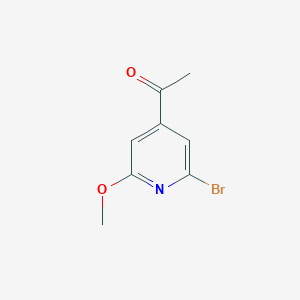
5-Amino-2-fluoropyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-fluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoropyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using efficient fluorinating reagents and optimized reaction conditions to ensure high yields and purity. The use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives is also a promising method for the preparation of various pyridin-5-ols .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-fluoropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different aminopyridine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, pyridine N-oxides, and aminopyridine derivatives .
Applications De Recherche Scientifique
5-Amino-2-fluoropyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Amino-2-fluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoropyridin-3-ol
- 2-Amino-5-fluoropyridine
- 3-Amino-5-fluoropyridin-2-ol
Uniqueness
5-Amino-2-fluoropyridin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Propriétés
Formule moléculaire |
C5H5FN2O |
|---|---|
Poids moléculaire |
128.10 g/mol |
Nom IUPAC |
5-amino-2-fluoropyridin-3-ol |
InChI |
InChI=1S/C5H5FN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2 |
Clé InChI |
MBLFJNFWIOYFFA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)

